1-Methylcyclopentanethiol

Description

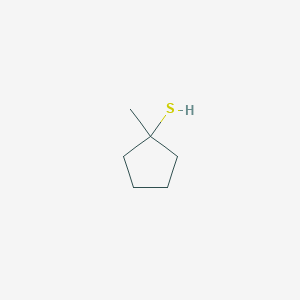

Structure

2D Structure

3D Structure

Properties

CAS No. |

1638-95-5 |

|---|---|

Molecular Formula |

C6H12S |

Molecular Weight |

116.23 g/mol |

IUPAC Name |

1-methylcyclopentane-1-thiol |

InChI |

InChI=1S/C6H12S/c1-6(7)4-2-3-5-6/h7H,2-5H2,1H3 |

InChI Key |

XJWBHFDHEOPYNK-UHFFFAOYSA-N |

SMILES |

CC1(CCCC1)S |

Canonical SMILES |

CC1(CCCC1)S |

Synonyms |

1-Methylcyclopentanethiol |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 1 Methylcyclopentanethiol

Nucleophilicity and Electrophilicity of the Thiol Functionality

The thiol group (-SH) in 1-methylcyclopentanethiol is the primary center of its chemical reactivity, exhibiting both nucleophilic and electrophilic characteristics. The sulfur atom, with its lone pairs of electrons, is a potent nucleophile, readily participating in reactions where it attacks electron-deficient centers. Conversely, the hydrogen atom of the thiol group is acidic, allowing for the formation of a thiolate anion, which is an even stronger nucleophile.

The nucleophilic nature of the thiol group is evident in its participation in addition and substitution reactions. Thiols, including this compound, are known to undergo nucleophilic addition to electrophilic double and triple bonds. For instance, in the presence of a suitable catalyst, they can add across the carbon-carbon double bond of alkenes or the carbon-oxygen double bond of aldehydes and ketones.

A notable reaction is the cyanoethylation of sulfhydryl compounds like this compound. google.com In this reaction, the thiol reacts with β,β-oxydipropionitrile in the presence of a strong alkaline catalyst. google.com The nucleophilic sulfur atom attacks the electrophilic carbon of the nitrile group, leading to the replacement of the acidic hydrogen of the thiol with a β-cyanoethyl group. google.com This reaction is general for organic compounds containing a mercapto group. google.com

In substitution reactions, the thiolate anion, formed by deprotonation of the thiol, acts as a powerful nucleophile. It can readily displace leaving groups in SN2 reactions with alkyl halides or tosylates, forming thioethers (sulfides). libretexts.org

Table 1: Examples of Reactions Involving the Thiol Group

| Reaction Type | Reactant | Product Type | Description |

|---|---|---|---|

| Nucleophilic Addition | Alkene | Thioether | The thiol adds across the double bond of the alkene. |

| Nucleophilic Addition | Aldehyde/Ketone | Hemithioacetal/Thioacetal | The thiol adds to the carbonyl carbon. |

| Nucleophilic Substitution (SN2) | Alkyl Halide | Thioether | The thiolate anion displaces the halide ion. |

The cyclopentane (B165970) ring is not planar and adopts puckered conformations, such as the "envelope" and "twist" forms, to alleviate torsional strain. libretexts.orglibretexts.orgmasterorganicchemistry.com In the envelope conformation, four carbon atoms are in a plane, and the fifth is out of the plane. libretexts.org This puckering minimizes the eclipsing interactions between adjacent hydrogen atoms. libretexts.orgmasterorganicchemistry.compressbooks.pub

The conformation of the cyclopentane ring can influence the reactivity of the attached 1-methyl and thiol groups. The spatial arrangement of these substituents, whether they are in axial or equatorial-like positions in the puckered ring, can affect their steric accessibility. For instance, a bulky group in an axial position might hinder the approach of a reactant to the thiol group. The stability of substituted cyclopentanes is influenced by factors like angular strain, torsional strain, and steric interactions. libretexts.orglibretexts.org In substituted cyclopentanes, conformations that minimize steric strain between substituents are generally favored.

The reactivity of the thiol group can be affected by the strain within the cyclopentane ring. While cyclopentane has less angle strain than cyclopropane (B1198618) or cyclobutane, it still possesses some ring strain (about 6 kcal/mol) due to a combination of angle and torsional strain. libretexts.orgmasterorganicchemistry.com This inherent strain can influence the energetics of transition states in reactions involving the thiol group. Research on bicyclic systems has shown that ring strain can dictate the outcome of radical reactions involving thiols, favoring either rearrangement or cyclization pathways. acs.org While this compound is not a bicyclic system, the principle that ring strain can influence reaction outcomes remains relevant.

Participation in Addition and Substitution Reactions

Oxidation-Reduction Chemistry of this compound

The sulfur atom in this compound can exist in various oxidation states, from -2 in the thiol to higher positive oxidation states. libretexts.org This versatility allows it to participate in a range of oxidation-reduction reactions.

One of the most characteristic reactions of thiols is their oxidation to disulfides. libretexts.org Mild oxidizing agents can couple two molecules of this compound to form 1,2-bis(1-methylcyclopentyl) disulfide. This reaction involves the formation of a sulfur-sulfur single bond, which is significantly stronger than the oxygen-oxygen bond in peroxides. libretexts.org The formation of disulfides from thiols is a reversible process; the disulfide bond can be cleaved by reducing agents to regenerate the two original thiol molecules. dokumen.pub This redox cycle is crucial in many biological systems involving cysteine residues in proteins. dokumen.pub

Table 2: Oxidation States of Sulfur in Various Compounds

| Compound Type | Example | Oxidation State of Sulfur |

|---|---|---|

| Thiol | This compound | -2 |

| Disulfide | 1,2-bis(1-methylcyclopentyl) disulfide | -1 |

| Sulfoxide (B87167) | 1-methylcyclopentyl methyl sulfoxide | 0 |

| Sulfone | 1-methylcyclopentyl methyl sulfone | +2 |

| Sulfonic Acid | 1-methylcyclopentanesulfonic acid | +4 |

| Sulfuric Acid | +6 |

Source: Adapted from Chemistry LibreTexts. libretexts.org

Further oxidation of this compound or its corresponding disulfide can lead to sulfur compounds with higher oxidation states. libretexts.org Oxidation of a thioether (sulfide), which can be formed from this compound, with reagents like hydrogen peroxide or peracids first yields a sulfoxide. libretexts.org The sulfur atom in a sulfoxide is chiral if it bears two different substituents, and it has a stable pyramidal geometry. libretexts.org Continued oxidation of the sulfoxide leads to a sulfone, where the sulfur is in an even higher oxidation state. libretexts.org

More vigorous oxidation of thiols or disulfides can lead to the formation of sulfonic acids. libretexts.org In this case, the sulfur atom is directly bonded to three oxygen atoms and the carbon of the cyclopentyl ring.

Formation and Interconversion of Disulfides

Catalytic and Enzyme-Mediated Transformations Involving the Thiol Group

The thiol group is a key player in various catalytic processes. In industrial applications, such as hydrodesulfurization of petroleum feedstocks, metal sulfide (B99878) catalysts are employed to break carbon-sulfur bonds. google.com.na While this process involves the removal of sulfur, the principles of sulfur chemistry on catalytic surfaces are relevant.

In the context of organic synthesis, the thiol group can be involved in radical-mediated reactions. For example, thiol-mediated acyl radical reactions have been studied to understand the influence of molecular structure on reaction pathways. acs.org

While specific enzyme-mediated transformations involving this compound are not extensively documented in the provided search results, the reactivity of the thiol group is central to the function of many enzymes. For instance, cysteine proteases utilize a cysteine residue's thiol group for nucleophilic catalysis. The principles of nucleophilicity, acidity, and redox activity observed for this compound are mirrored in the enzymatic activity of such proteins. The reversible formation of disulfide bonds from thiol groups is also a critical mechanism for controlling protein structure and function. dokumen.pub

Table 3: Mentioned Compounds

| Compound Name |

|---|

| 1,2-bis(1-methylcyclopentyl) disulfide |

| 1-methylcyclopentanesulfonic acid |

| This compound |

| β,β-oxydipropionitrile |

| Cysteine |

| Sulfone |

| Sulfoxide |

Role as a Reducing Agent in Organic Transformations

The thiol functional group (-SH) in compounds like this compound is known for its reducing properties, which are primarily demonstrated through its oxidation to a disulfide (R-S-S-R). In this redox reaction, the thiol is oxidized, and consequently, another reactant is reduced. This transformation is a cornerstone of thiol chemistry and is of significant importance in various chemical and biological systems. chemistrysteps.comlibretexts.orgmasterorganicchemistry.comlibretexts.org The general transformation involves the coupling of two thiol molecules to form a disulfide with the concomitant loss of two protons and two electrons.

The oxidation of thiols to disulfides can be achieved using a range of mild oxidizing agents, such as halogens (e.g., I₂ or Br₂) or hydrogen peroxide. libretexts.orglibretexts.org The relatively weak S-H bond in thiols (compared to the O-H bond in alcohols) contributes to the facility of this oxidation process. chemistrysteps.com

While the capacity to act as a reducing agent is an intrinsic property of the thiol group, specific research detailing the application of this compound as a dedicated reducing agent in synthetic organic transformations is not extensively documented in the surveyed literature. Its reactivity in this context is generally extrapolated from the known behavior of other aliphatic thiols. The primary reaction illustrating its role as a reducing agent is its own oxidation to form the corresponding disulfide, 1,1'-(disulfanediyl)bis(1-methylcyclopentane).

General Reaction of Thiol Oxidation: 2 R-SH ⇌ R-S-S-R + 2H⁺ + 2e⁻

In this reaction, the thiol (R-SH), such as this compound, donates electrons and is therefore the reducing agent.

Acid-Catalyzed Reactions

The reactivity of this compound can be significantly influenced by the presence of acid catalysts. Both Brønsted and Lewis acids can play a role in activating the thiol or other reactants, facilitating a variety of transformations. organic-chemistry.orgnih.gov A notable area of investigation has been the catalytic decomposition of thiols in environments such as natural gas pipelines, where acidic components or metal oxide surfaces can catalyze their degradation. osti.gov

Research into the stability of gas odorants has provided insights into the catalytic reactions of this compound. Iron oxides, such as goethite (α-FeO(OH)), which can be present as deposits in pipelines, have been shown to catalytically decompose various thiols. osti.gov These metal oxides can act as Lewis acids, providing active sites for the adsorption and subsequent reaction of the thiol.

In a study on the pipeline fading of various odorants, this compound was exposed to a catalyst composed of α-FeO(OH). The results indicated a clear catalytic decomposition of the thiol over time. The stability of different thiols was found to be structurally dependent, with steric hindrance around the thiol group playing a significant role. Highly hindered thiols exhibited greater stability, suggesting that the approach of the thiol group to the catalyst surface is a critical step in the reaction mechanism. osti.gov The least sterically hindered thiols, such as 1-methylcyclobutanethiol, were found to be the least stable. osti.gov

The following table summarizes the findings from a simulated pipeline fading test, showing the percentage of this compound remaining over time in the presence of an α-FeO(OH) catalyst. For comparison, data for other structurally related thiols are also included, illustrating the effect of steric hindrance on reactivity.

| Time (hours) | This compound (% remaining) | 1-Methylcyclobutanethiol (% remaining) | 3-Methyl-3-pentanethiol (% remaining) |

|---|---|---|---|

| 0 | 100 | 100 | 100 |

| 2 | ~75 | ~50 | ~95 |

| 4 | ~55 | ~25 | ~90 |

| 6 | ~40 | ~15 | ~88 |

| 24 | ~10 | <5 | ~80 |

The mechanism for such acid-catalyzed reactions on metal oxide surfaces is thought to involve the adsorption of the thiol onto an active site on the catalyst. osti.gov This interaction can weaken the S-H bond, facilitating oxidation or other decomposition pathways, often leading to the formation of disulfides and other degradation products.

In a more general context of acid-catalyzed reactions, thiols can participate in additions to unsaturated bonds, such as in the acid-catalyzed thiol-ene (ACT) reaction. nih.gov This type of reaction proceeds via the protonation of the unsaturated substrate (e.g., a vinyl group) by an acid catalyst to form a carbocation intermediate. The thiol then acts as a nucleophile, attacking the carbocation to form a new carbon-sulfur bond. nih.gov While specific studies involving this compound in ACT reactions are not prominent, this mechanism provides a fundamental framework for understanding its potential reactivity with electrophiles under acidic conditions.

Advanced Spectroscopic and Chromatographic Characterization of 1 Methylcyclopentanethiol

Mass Spectrometry (MS) Analysis for Structural Elucidation and Detection

Mass spectrometry is a cornerstone technique for the identification and structural analysis of volatile and semi-volatile compounds like 1-methylcyclopentanethiol. Its high sensitivity and ability to provide molecular weight and fragmentation information make it indispensable.

Electron Ionization Mass Spectrometry Fragmentation Patterns

Electron Ionization (EI) at a standard energy of 70 eV is a common method for the analysis of thiols by mass spectrometry. scribd.com The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint. For this compound, the molecular ion ([M]⁺) would be observed at a mass-to-charge ratio (m/z) of 116, corresponding to its molecular weight. wisc.edu

The fragmentation of cyclic compounds is often characterized by the loss of side chains and the opening of the ring structure. docbrown.info In the case of this compound, the primary fragmentation pathways are expected to involve the loss of the methyl group (CH₃•) and the thiol group (•SH or H₂S).

Key fragmentation patterns for thiols include the cleavage of the C-S bond and the C-C bond alpha to the sulfur atom. A notable fragmentation for saturated ring systems involves the loss of the side chain at the alpha carbon. nih.gov For this compound, this would lead to the loss of the methyl group, resulting in a fragment at m/z 101. Another significant fragmentation pathway for thiols is the elimination of a hydrogen sulfide (B99878) molecule (H₂S), which would produce a fragment at m/z 82.

Based on available data for this compound, the most prominent ion peaks are observed at specific mass-to-charge ratios, which can be attributed to characteristic fragments. wisc.edu

| m/z | Relative Intensity | Probable Fragment |

| 83 | 100 (Base Peak) | [C₅H₇S]⁺ or [C₆H₁₁]⁺ |

| 55 | High | [C₄H₇]⁺ |

| 41 | High | [C₃H₅]⁺ |

The base peak at m/z 83 likely results from the loss of a propyl radical (C₃H₇•) following ring opening, or potentially the loss of the SH group and subsequent rearrangement. The peak at m/z 55 is characteristic of a cyclopentyl fragment that has lost a methyl group and another fragment. The m/z 41 peak is a common hydrocarbon fragment ([C₃H₅]⁺).

High-Resolution Mass Spectrometry for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. This is particularly useful for distinguishing between compounds that may have the same nominal mass but different elemental formulas. For this compound, with the molecular formula C₆H₁₂S, the exact mass can be calculated.

The monoisotopic mass of this compound is 116.06597156 Da. wisc.edu HRMS can measure this mass with a high degree of accuracy, typically within a few parts per million (ppm), which allows for the unambiguous confirmation of the elemental composition. This capability is crucial when analyzing complex mixtures where isobaric interferences are common.

Chromatographic Separation Techniques

Chromatography is essential for separating this compound from complex matrices before its detection and characterization. Gas chromatography is the most suitable technique for this volatile thiol.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. This is the method of choice for analyzing volatile sulfur compounds in complex samples such as petroleum products or environmental extracts. acs.orgcdnsciencepub.com

The separated compound then enters the mass spectrometer, where it is ionized and fragmented, providing a mass spectrum that can be compared to spectral libraries for confirmation of its identity.

Gas Chromatography-Olfactometry (GC-O) for Aroma Profiling

Gas Chromatography-Olfactometry (GC-O) is a specialized technique used to determine the odor activity of volatile compounds. As the separated compounds elute from the GC column, the effluent is split between a conventional detector (like an MS or FID) and a sniffing port, where a trained sensory panelist can assess the odor. nist.gov

Many low-molecular-weight thiols are known for their potent and often unpleasant odors. Current time information in Bangalore, IN. Research on gas odorants has identified this compound as a compound with significant odor intensity. osti.gov While specific aroma descriptors for this compound are not widely published, the closely related cyclopentanethiol (B157770) is described as having a strong alliaceous, onion, garlic, and meaty aroma. It is highly probable that this compound possesses a similarly potent and complex sulfurous odor profile. GC-O analysis would be instrumental in precisely defining its characteristic aroma notes and determining its odor detection threshold.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

In the ¹H NMR spectrum, one would expect to see signals corresponding to the methyl protons, the protons on the cyclopentane (B165970) ring, and the thiol proton. The methyl protons would likely appear as a singlet. The eight protons on the cyclopentane ring would present as a complex series of multiplets due to their different chemical environments and spin-spin coupling with neighboring protons. The thiol proton (-SH) would appear as a singlet, and its chemical shift can be variable and concentration-dependent.

The ¹³C NMR spectrum would show distinct signals for each of the six carbon atoms in the molecule, as they are all in unique chemical environments. Based on data for substituted cyclopentanes, the chemical shifts can be estimated. acs.org The carbon atom bonded to the sulfur (C1) would be significantly deshielded. The methyl carbon would have a characteristic chemical shift in the aliphatic region. The other four carbons of the cyclopentane ring would have shifts that are influenced by their position relative to the methyl and thiol groups.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (C-SH) | 50 - 60 |

| C2/C5 | 35 - 45 |

| C3/C4 | 20 - 30 |

| CH₃ | 20 - 30 |

These predicted values are based on the analysis of similar compounds and serve as a guide for the interpretation of experimental data.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy is a fundamental tool for determining the hydrogen environments within a molecule. For this compound, the spectrum reveals distinct signals corresponding to the methyl group, the four sets of methylene (B1212753) protons in the cyclopentane ring, and the thiol proton.

The methyl (CH₃) protons, being chemically equivalent and not adjacent to other protons, appear as a sharp singlet. The eight protons on the cyclopentane ring are diastereotopic due to the chiral center at C1, resulting in complex, overlapping multiplets. The chemical shifts of these protons are influenced by their proximity to the electron-withdrawing thiol group. The thiol (SH) proton itself typically appears as a singlet, although its chemical shift can be variable and influenced by solvent, concentration, and temperature. For alkyl thiols, this resonance is generally observed in the range of 1.2-1.8 ppm. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| -SH | 1.3 - 1.8 | Singlet (s) | 1H |

| -CH₃ | 1.3 - 1.5 | Singlet (s) | 3H |

Note: Predicted values are based on typical ranges for similar functional groups and structures.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of the molecule. This compound is expected to show six distinct signals, corresponding to each unique carbon atom.

The carbon atoms include the methyl carbon, the quaternary carbon (C1) bonded to both the methyl and thiol groups, and the four methylene carbons of the cyclopentane ring (C2, C3, C4, C5). Due to symmetry, the C2 and C5 carbons are equivalent, as are the C3 and C4 carbons. Therefore, four signals are expected for the ring carbons. The quaternary carbon (C1) is significantly deshielded due to the attached electronegative sulfur atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (-C-SH) | 50 - 60 |

| C2 / C5 (-CH₂-) | 35 - 45 |

| C3 / C4 (-CH₂-) | 20 - 30 |

Note: Predicted values are based on substituent effects and data from analogous compounds.

Advanced NMR Techniques for Conformational Analysis

The five-membered cyclopentane ring is not planar and exists in a dynamic equilibrium between two primary puckered conformations: the envelope and the twist (or half-chair). researchgate.net The presence of substituents, like the methyl and thiol groups at the C1 position, influences the conformational preference. Advanced 2D NMR techniques are essential for a detailed conformational analysis.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space. NOESY correlations between the methyl protons and specific protons on the cyclopentane ring can help determine the preferred orientation (axial or equatorial) of the methyl group relative to the ring's average plane.

Correlation Spectroscopy (COSY): COSY experiments reveal scalar coupling between protons, typically over two or three bonds. This helps in assigning the complex multiplets of the ring protons by identifying which protons are adjacent to one another.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with the carbon atom to which it is directly attached, allowing for unambiguous assignment of both ¹H and ¹³C signals for the methylene groups in the ring.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC shows correlations between protons and carbons over two or three bonds. This can confirm the assignment of the quaternary carbon (C1) by observing correlations from the methyl protons and the protons on C2 and C5.

By combining the data from these experiments, a detailed 3D model of the predominant conformation of this compound in solution can be constructed. These studies on substituted cyclopentanes are crucial for understanding their structure-property relationships. mdpi.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups by probing their characteristic vibrational frequencies.

For this compound, the most diagnostic vibrations are those involving the thiol group. The S-H stretching vibration gives rise to a characteristically weak absorption band in the IR spectrum around 2550 cm⁻¹. rsc.org This band is often more prominent and easily identifiable in the Raman spectrum. reddit.com The C-S stretching vibration is typically found in the fingerprint region of the IR spectrum, between 570 and 700 cm⁻¹, and is also weak. reddit.com The C-S-H bending mode can be observed around 850-910 cm⁻¹. rsc.org

Other expected vibrations include the C-H stretching modes of the methyl and methylene groups just below 3000 cm⁻¹ and the corresponding C-H bending (scissoring and rocking) vibrations between 1375 cm⁻¹ and 1465 cm⁻¹.

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Typical Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| S-H Stretch | IR / Raman | 2550 - 2600 | Weak in IR, Stronger in Raman |

| C-H Stretch (sp³) | IR / Raman | 2850 - 2965 | Strong |

| C-H Bend | IR / Raman | 1375 - 1465 | Medium |

| C-S-H Bend | IR / Raman | 850 - 910 | Medium-Weak |

Theoretical and Computational Chemistry Studies of 1 Methylcyclopentanethiol

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to describing the electronic makeup and bonding characteristics of 1-Methylcyclopentanethiol. These methods, particularly Density Functional Theory (DFT), allow for precise estimations of molecular orbitals, charge distribution, bond energies, and acidity.

Molecular orbital (MO) theory helps in understanding the distribution of electrons within the molecule, identifying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and shapes of these frontier orbitals are crucial in predicting the molecule's reactivity, particularly in reactions involving nucleophilic or electrophilic attack.

The charge distribution within this compound can be quantified using various population analysis schemes, such as Natural Population Analysis (NPA). In thiols, the atomic charge on the sulfur atom is of particular interest as it correlates with the compound's acidity (pKa). conicet.gov.ar Computational studies have established a linear relationship between the calculated atomic charge of the thiolate anion and the experimental pKa values of a series of thiols. nih.gov For instance, protocols using DFT functionals like M06-2X have shown high accuracy (with a correlation coefficient, R², of 0.986) in reproducing experimental pKa values for thiols by calculating the NPA charge on the anion. nih.gov This approach allows for the prediction of acidity based on the computed electronic structure.

The strength of the sulfur-hydrogen (S-H) bond is a critical parameter, as it relates to the compound's role in radical reactions. The S-H bond dissociation energy (BDE) represents the enthalpy change of homolytically cleaving the bond to form a thiyl radical and a hydrogen atom. Quantum chemical methods, including DFT and Complete Basis Set (CBS) methods, are employed to calculate these energies. worldscientific.comresearchgate.net Studies comparing different DFT functionals have shown that methods like B3P86 and CBS-Q provide reliable BDEs for thiol compounds, with average absolute errors as low as 3.7 and 1.6 kcal/mol, respectively, when compared to experimental values. researchgate.net The choice of functional and basis set is crucial for accuracy, with higher-level methods generally providing more reliable results at a greater computational cost. worldscientific.comresearchgate.net

The acidity of the thiol group, represented by its pKa value, is another key property determined through computational means. The pKa is a measure of the thiol's ability to donate its proton. Computational models can predict pKa values with considerable accuracy by calculating the Gibbs free energy change of the deprotonation reaction in a solvent. researchgate.netwayne.edu Models that combine implicit solvent models (like SMD) with a few explicit solvent molecules hydrogen-bonded to the sulfur atom have proven particularly effective. wayne.edu For a set of 45 thiols, calculations using the ωB97XD functional with an explicit/implicit solvation model yielded pKa predictions with an average error of about ±0.5 pKa units. wayne.edu While direct calculations for this compound are not prominently published, the established methodologies allow for a reliable estimation of its acidity.

| Thiol Compound | B3LYP/6-311G | B3P86/6-311G | CBS-Q | Experimental |

|---|---|---|---|---|

| Methanethiol | 83.7 | 87.3 | 87.1 | 88.1 ± 0.5 |

| Ethanethiol | 82.9 | 86.6 | 86.2 | 87.4 ± 0.7 |

| 2-Propanethiol | 82.5 | 86.2 | 85.6 | 86.8 ± 0.7 |

| tert-Butylthiol | 81.9 | 85.6 | 84.9 | 86.2 ± 0.7 |

Molecular Orbital Analysis and Charge Distribution

Conformational Analysis and Energetic Landscapes

The five-membered cyclopentane (B165970) ring in this compound is not planar. It adopts puckered conformations to relieve torsional strain. Understanding the relative energies of these conformations is key to describing the molecule's structure and properties.

The potential energy surface (PES) of cyclopentane derivatives is characterized by low barriers to interconversion between various puckered forms. For unsubstituted cyclopentane, the two most recognized conformations are the "envelope" (Cₛ symmetry) and the "half-chair" (C₂ symmetry). stackexchange.com The energy difference between these two forms is very small, approximately 0.5 kcal/mol, leading to rapid equilibration between them. stackexchange.com A completely planar conformation is significantly higher in energy (by about 5 kcal/mol) and is not substantially populated. stackexchange.com Potential energy surface scans for molecules like this compound would involve systematically changing the dihedral angles of the ring to map out the energies of different conformers and the transition states that connect them. This analysis reveals the most stable conformations and the flexibility of the ring system.

The presence of substituents on the cyclopentane ring alters the energetic landscape. A single methyl group, as in methylcyclopentane (B18539), tends to make the envelope conformation more favorable by about 3.5 kcal/mol, creating a more dominant conformation compared to the unsubstituted ring. stackexchange.com In this compound, both a methyl group and a thiol group are attached to the same carbon atom. The steric and electronic effects of these substituents will dictate the preferred puckering of the ring and the orientation of the groups (axial vs. equatorial-like positions). Generally, bulky substituents prefer to occupy positions that minimize steric hindrance with neighboring atoms. msu.edulibretexts.org Computational studies on substituted cyclopentenes have shown that the size and substitution pattern of groups directly bonded to the ring have the greatest influence on ring strain, arising from a complex interplay of bond lengths, bond angles, and dihedral angles. acs.org Therefore, the most stable conformer of this compound would be one that minimizes unfavorable steric interactions involving the methyl and thiol groups.

Potential Energy Surface Scans

Computational Modeling of Reaction Mechanisms

Computational modeling is instrumental in elucidating the step-by-step mechanisms of chemical reactions. For thiols, common reactions include oxidation, radical additions to unsaturated bonds (thiol-ene reactions), and nucleophilic additions. nih.govacs.org DFT calculations can map the entire reaction pathway, identifying transition states, intermediates, and activation barriers. acs.org

While specific mechanistic studies on this compound may not be widely available, the established computational protocols for other thiols can be directly applied. acs.orgrsc.org Such modeling could predict its reactivity in various chemical environments, such as its participation in "click" chemistry or its behavior as a radical scavenger. nih.govacs.org These theoretical investigations provide invaluable, atom-level detail that complements and guides experimental work.

Transition State Characterization for Key Reactions

There is no available research that specifically characterizes the transition states for key reactions involving this compound. Such a study would typically involve mapping the potential energy surface for reactions like thermal decomposition, identifying the high-energy transition state structures that connect reactants to products. This analysis would provide insights into the geometry, vibrational frequencies, and energy of these fleeting structures, which are crucial for understanding reaction mechanisms at a molecular level. For analogous compounds, theoretical studies have identified transition states for processes like unimolecular decomposition and radical-induced reactions. rsc.orgnih.gov

Kinetic and Thermodynamic Parameters from Theoretical Data

Similarly, no specific kinetic and thermodynamic parameters for this compound derived from theoretical calculations are available in the current body of scientific literature. The determination of these parameters, such as activation energy (Ea), enthalpy of reaction (ΔH), and Gibbs free energy of activation (ΔG‡), relies on the computational analysis of the molecule and its reaction pathways. researchgate.netresearchgate.net This data is fundamental for creating kinetic models that can predict the behavior of the compound under various conditions. For other organosulfur compounds, researchers have successfully calculated these parameters, often presenting them in detailed tables to illustrate the temperature dependence of reaction rates and the spontaneity of reactions. rsc.org Without dedicated computational studies on this compound, such data tables cannot be generated.

Biogeneration and Flavor Contribution of 1 Methylcyclopentanethiol in Fermented Systems

Occurrence and Detection in Food Matrices

The presence of 1-methylcyclopentanethiol has been confirmed in certain fermented food products, where it is closely associated with desirable savory flavor notes. Its detection is a testament to the intricate biochemical transformations that occur during fermentation.

Identification in Fermented Soybean Products (e.g., "dawadawan botso")

Scientific analysis has identified this compound as a volatile component in "dawadawan botso," a traditional West African fermented condiment made from soybean or roselle seeds. Furthermore, this compound has also been detected in Chinese solid fermented soy sauce, highlighting its significance in soybean-based fermented foods. myfoodresearch.com The identification in these products suggests that the fermentation conditions and the soybean substrate provide a suitable environment for its formation.

Correlation with "Meaty" and "Soy Sauce-like" Flavor Perception

The sensory impact of this compound is significant. Research has directly linked this compound to the perception of "powerful meaty" and "soy sauce-like" flavors in "dawadawan botso" and other fermented soy products. myfoodresearch.com This correlation underscores its importance as a character-impact compound, a single or small group of compounds that are crucial in defining the characteristic aroma of a food.

Microbial and Enzymatic Pathways of Formation

The biogenesis of this compound in fermented systems is a complex process that is not yet fully elucidated. However, existing knowledge of microbial metabolism and the formation of other volatile thiols allows for the postulation of likely pathways involving specific precursor compounds and microorganisms.

Precursor Compounds and Biotransformation Mechanisms

The formation of volatile thiols in fermented foods is often linked to the microbial metabolism of sulfur-containing amino acids, such as methionine and cysteine, which are abundant in soybeans. koreascience.krjmb.or.kr The general proposed pathway involves the enzymatic degradation of these amino acids. For instance, enzymes like cystathionine (B15957) β-lyase and cystathionine γ-lyase can cleave carbon-sulfur bonds, releasing volatile sulfur compounds. nih.govrsc.orgnih.gov

The specific formation of a cyclic structure like this compound likely involves a multi-step biotransformation. A hypothetical pathway could involve the enzymatic modification of an amino acid precursor to form a linear molecule that can then be cyclized. The introduction of the methyl group and the thiol (-SH) group could occur through the action of methyltransferases and sulfur-donating enzymes, respectively. While the direct enzymatic cyclization of a precursor to form the cyclopentane (B165970) ring of this specific thiol has not been detailed in the literature, enzymatic cyclization of amino acid derivatives is a known biological process. uva.nl

Role of Specific Microorganisms in Thiol Biogenesis

The fermentation of many soybean products, including "dawadawan botso," is dominated by various species of the genus Bacillus, such as Bacillus subtilis and Bacillus licheniformis. koreascience.krresearchgate.net These bacteria are known to be prolific producers of a wide array of enzymes, including proteases that break down proteins into amino acids, the essential precursors for many flavor compounds. jmb.or.kr The metabolic activity of Bacillus species during fermentation leads to the generation of numerous volatile compounds, including alcohols, ketones, and sulfur-containing molecules. researchgate.netafricaresearchconnects.com While studies have identified various volatile compounds produced by these bacteria in fermented soybeans, the specific role of Bacillus in the biogenesis of this compound has not been definitively established. However, given their prevalence and enzymatic capabilities in the environments where this thiol is found, it is highly probable that they play a central role in its formation.

Advanced Analytical Strategies for Flavoromics Research

The identification and quantification of trace-level, highly potent aroma compounds like this compound require sophisticated analytical techniques. Flavoromics, the comprehensive study of flavor-active compounds, employs advanced strategies to unravel the complexities of food aromas.

The primary method for analyzing volatile thiols is gas chromatography (GC) coupled with a selective detector. Due to the low concentrations and high reactivity of thiols, a derivatization step is often necessary to improve their stability and detectability. researchgate.netafricaresearchconnects.com This involves reacting the thiol with a specific reagent to form a more stable and readily detectable derivative.

Advanced analytical approaches often utilize mass spectrometry (MS) for definitive identification. Techniques such as gas chromatography-mass spectrometry (GC-MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) provide high sensitivity and selectivity. africaresearchconnects.com For even greater sensitivity in complex food matrices, high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (HPLC-MS/MS) after derivatization is also employed. iris-biotech.de These powerful analytical tools are indispensable for ongoing research into the biogeneration and flavor impact of this compound and other critical flavor compounds.

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS/O

HS-SPME is a variation of SPME where the fiber is exposed to the headspace (the gas phase) above a solid or liquid sample in a sealed vial. srce.hrmdpi.com This technique is ideal for extracting volatile and semi-volatile analytes, like this compound, from complex matrices without extracting non-volatile interferences. nih.gov Coupling HS-SPME with GC-MS (Gas Chromatography-Mass Spectrometry) allows for both the separation and confident identification of the extracted compounds based on their mass spectra. nih.gov Adding an olfactometry (O) port to this setup (HS-SPME-GC-MS/O) creates a powerful tool for linking specific chemical compounds directly to their perceived aroma, which is crucial in flavor research. researchgate.net

Dilution Analysis Techniques for Aroma Activity Value Determination

Aroma Extract Dilution Analysis (AEDA): In AEDA, a sample extract is sequentially diluted and analyzed by GC-O at each dilution step. researchgate.net The highest dilution at which an odor can still be detected is recorded as the flavor dilution (FD) factor. researchgate.net Compounds with higher FD factors are considered more potent contributors to the aroma.

Odor Activity Value (OAV): The OAV is calculated by dividing the concentration of a compound in a product by its odor threshold (the minimum concentration at which it can be detected by the human nose). An OAV greater than 1 indicates that the compound is present at a high enough concentration to contribute to the product's aroma. researchgate.net These techniques are essential for pinpointing the key aroma-active compounds from the multitude of volatile substances present in a food item. researchgate.net

Environmental Chemistry and Degradation Pathways of 1 Methylcyclopentanethiol

Adsorption and Interaction with Environmental Media

The distribution of 1-Methylcyclopentanethiol in the environment is significantly influenced by its tendency to adsorb to solid surfaces like soil and sediments, and its interactions within engineered systems such as pipelines.

Specific sorption coefficient data for this compound are not widely available in the literature. However, research on gas odorants suggests it has favorable soil penetration characteristics, which implies a relatively weak sorption to soil particles. osti.gov The interaction of thiols with soil is a complex process influenced by several factors, including soil composition and moisture content.

Studies on other thiols, such as tertiary butyl mercaptan (TBM), have shown that clayey soils tend to adsorb more of the compound compared to sandy soils or those with high organic matter content. researchgate.net However, the specific mechanisms can vary; for instance, the sorption of methyl mercaptan did not appear to correlate with soil pH, organic matter, or clay content. charite.de A critical factor is soil moisture; for many odorants, significant adsorption occurs only after the soil has been dried by leaking gas, with little adsorption observed in soils with moisture content above 5%. osti.gov

The chemical nature of the thiol group allows for several interaction mechanisms. Thiol functional groups can serve as reactive sites for the adsorption of ions on soil organic matter (SOM). mdpi.com Specifically, heavy metals like mercury have been shown to preferentially adsorb to thiol groups on humic acid, a major component of SOM. mdpi.com These interactions suggest that the sorption of this compound in soil is a multifaceted process dependent on both the physical and chemical properties of the soil environment.

Table 1: Factors Influencing Thiol Sorption in Soil

| Factor | Influence on Sorption | Rationale | Citations |

| Soil Moisture | Decreases sorption | Water competes for sorption sites on soil particles. Significant sorption may only occur once soil is dried. | osti.gov |

| Clay Content | Can increase sorption | Clay minerals provide a large surface area for physical adsorption. | researchgate.net |

| Organic Matter | Variable | Can increase sorption through partitioning and specific chemical interactions (e.g., with humic substances), but some studies show less influence compared to clay. | researchgate.netmdpi.com |

| Mineral Surfaces | Site for complexation | Thiol groups can form complexes with metals and bind to mineral surfaces. | mdpi.comcranfield.ac.uk |

Behavior in Hydrocarbon Transport Systems (e.g., pipelines)

In the context of natural gas transport, the stability of odorants like this compound is a significant concern. The phenomenon known as "odor fade" refers to the loss of odorant concentration within pipelines, which can compromise leak detection. osti.gov This loss is primarily due to the chemical degradation of the odorant through oxidation.

The internal surfaces of steel pipelines, especially when corroded, play a crucial role in this process. burgessps.com Pipeline deposits are often composed of various forms of iron oxide (rust), such as Fe₃O₄, α-FeO(OH) (goethite), and γ-FeO(OH). osti.gov These iron oxides act as catalysts for the oxidation of mercaptans into disulfides, which are less odorous. burgessps.com This reaction continues until the pipe surface is fully conditioned. burgessps.com The rate of this degradation is influenced by several operational parameters, including higher temperatures, lower gas velocities, and the presence of liquids in the pipeline. burgessps.comresearchgate.net

Simulated pipeline fading tests have been used to rank the relative stability of various odorants. In these tests, this compound showed moderate stability. It was found to be less stable than several tertiary mercaptans and dimethyl sulfide (B99878) but more stable than primary and secondary butyl mercaptans. osti.gov

Table 2: Relative Pipeline Stability of Selected Gas Odorants

| Compound | Relative Stability |

| Dimethyl sulfide | Most Stable |

| Tetrahydrothiophene | ↓ |

| 3-Methyl-3-pentanethiol | ↓ |

| 2,3-Dimethyl-2-butanethiol | ↓ |

| Tertiary butyl mercaptan | ↓ |

| This compound | ↓ |

| 1-Methylcyclobutanethiol | ↓ |

| Isobutyl mercaptan | ↓ |

| 2-Butyl mercaptan | ↓ |

| n-Butyl mercaptan | Least Stable |

| Data sourced from a simulated pipeline fading test using an iron oxide substrate. osti.gov |

Abiotic Degradation Mechanisms

Abiotic degradation involves the transformation of a chemical through non-biological processes, such as reactions initiated by light (photolysis) or reactions with other chemical species (oxidation).

Direct data on the photolysis of this compound is limited. However, the behavior of other thiols suggests that indirect photochemical transformation is a significant degradation pathway in sunlit surface waters. rsc.orgrsc.org This process is driven by dissolved organic matter (DOM), which absorbs sunlight and generates photochemically produced reactive intermediates (PPRI), such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and triplet-excited state DOM (³DOM*). rsc.org These reactive species can then efficiently degrade thiol compounds.

The rates of these indirect phototransformations are highly dependent on environmental conditions. Studies on natural peptidic thiols show that degradation rates increase significantly with higher pH. rsc.orgrsc.org This is because the thiolate anion (RS⁻), which is more prevalent at higher pH, is more reactive toward some photo-oxidants than the protonated thiol (RSH). Solution salinity and the presence of metal ions can also influence the transformation rates. rsc.orgrsc.org In the atmosphere, it is expected that this compound would be susceptible to attack by photochemically generated hydroxyl radicals, a primary degradation pathway for many volatile organic compounds.

The thiol group is susceptible to oxidation by various agents present in the environment. This oxidation typically proceeds in a stepwise manner, yielding products with progressively higher oxidation states of sulfur. The initial and most common oxidation product of a thiol is a disulfide, formed by the coupling of two thiol molecules. This can be initiated by mild oxidants, including atmospheric oxygen, particularly in the presence of catalysts like metal ions or under alkaline conditions. burgessps.comaai.solutions

More vigorous oxidation leads to the formation of sulfur-oxy acids. The sequence of oxidation is generally:

Thiol (R-SH)

Disulfide (R-S-S-R)

Sulfenic Acid (R-SOH)

Sulfinic Acid (R-SO₂H)

Sulfonic Acid (R-SO₃H)

Strong oxidants such as ozone (O₃), hydrogen peroxide, and hypochloric acid (HOCl) can drive the oxidation to the higher states. osti.govrsc.orgnsf.gov For instance, the reaction of thiols with ozone is rapid and can lead to the formation of various secondary products. In atmospheric and aquatic systems, reactions with hydroxyl radicals (•OH) and ozone are key degradation pathways. researchgate.net

Table 3: Common Environmental Oxidants and Potential Products from Thiol Oxidation

| Oxidizing Agent | Environment | Primary Product(s) | Citations |

| Atmospheric Oxygen (O₂) | Air, Water | Disulfide | burgessps.comaai.solutions |

| Ozone (O₃) | Air, Water Treatment | Sulfoxides, Sulfones, ultimately Sulfonic Acids | osti.gov |

| Hydroxyl Radical (•OH) | Air, Water | Sulfenic, Sulfinic, and Sulfonic Acids | researchgate.netrsc.org |

| Hypochloric Acid (HOCl) | Water Treatment | Sulfenic, Sulfinic, and Sulfonic Acids | rsc.org |

| Metal Oxides (e.g., FeO(OH)) | Pipelines, Soils | Disulfide | osti.govburgessps.com |

Photolytic Degradation in Atmospheric and Aqueous Environments

Biotic Degradation Processes

Biotic degradation, mediated by microorganisms, is a fundamental process in the environmental cycling of organosulfur compounds. While no studies have specifically detailed the microbial degradation pathway of this compound, evidence suggests it is susceptible to such processes. Its identification as a volatile flavor component in fermented soybean products indicates its formation through microbial metabolism. researchgate.net

The general biodegradability of simple aliphatic and cyclic thiols is well-established. cabidigitallibrary.org Microorganisms in soil and sediment possess a wide array of enzymes capable of transforming organosulfur compounds. researchgate.netoup.com A key step in the degradation of many organic sulfur compounds is mineralization, which converts organic sulfur into inorganic forms, primarily sulfate (B86663) (SO₄²⁻), that can be used by plants and other organisms. researchgate.netscirp.org

This process is catalyzed by specific enzymes. For example, sulfatases are a broad class of enzymes that hydrolyze sulfate esters, releasing sulfate. scirp.org Other enzymes can target the carbon-sulfur bond directly. Bacteria such as Brevibacillus sp. have been shown to degrade various long-chain thiols, utilizing them as a source of carbon and energy. chemeo.com The metabolic pathways often involve initial oxidation of the thiol group, followed by cleavage of the C-S bond and further degradation of the hydrocarbon skeleton. Given the metabolic versatility of microorganisms, it is probable that bacteria and fungi in the environment can degrade this compound, incorporating its sulfur and carbon into their metabolic cycles. researchgate.netmdpi.comnih.gov

Microbial Metabolism and Biotransformation in Environmental Niches

This compound, a sulfur-containing organic compound, can be subject to microbial metabolism in various environmental settings. While specific studies focusing solely on the biotransformation of this compound in niches like soil or water are limited, its presence in microbially-driven environments, such as fermented foods, provides insight into its metabolic pathways. researchgate.net The formation of volatile sulfur compounds is a known outcome of microbial activity, particularly during fermentation processes where microorganisms break down complex organic matter. researchgate.netresearchgate.net

The microbial communities present in environments like fermenting soybeans are known to possess diverse metabolic capabilities. researchgate.net These microorganisms, including various bacteria and fungi, produce a wide array of enzymes that can transform precursors into a complex mixture of volatile compounds, including thiols. researchgate.netnih.gov For instance, sulfur-containing amino acids, such as methionine, which are abundant in materials like soybeans, can be degraded by microbial enzymes to produce sulfur compounds. researchgate.net This suggests that in an environmental niche, microorganisms possessing similar metabolic pathways could biotransform this compound or its precursors. The degradation process likely involves the cleavage of carbon-sulfur bonds, a common feature of microbial metabolism of organosulfur compounds. nih.govvdoc.pub

Enzymatic Degradation Pathways

The degradation of this compound is mediated by specific enzymatic reactions. While the precise enzymes responsible for the degradation of this particular thiol have not been extensively characterized, the general principles of microbial enzymatic action on sulfur compounds offer a probable framework. The breakdown of such compounds is a form of biotransformation where enzymes catalyze reactions like oxidation, reduction, or hydrolysis. nih.gov

Enzymatic degradation of sulfur-containing compounds often originates from the metabolism of amino acids. For example, 3-methylthiopropanal, another sulfur-containing flavor compound, is known to be derived from the enzymatic decomposition of methionine. researchgate.net It is plausible that the enzymatic pathways that metabolize this compound are part of the broader sulfur metabolism pathways found in various microorganisms. These pathways are crucial for the cycling of sulfur in the environment. vdoc.pub

The types of enzymatic reactions involved in the breakdown of thiols can include:

Oxidation: Thiol groups (-SH) can be enzymatically oxidized to form disulfides (R-S-S-R'), sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), and ultimately sulfonic acids (R-SO₃H), which are more water-soluble and can be further metabolized.

S-methylation: Enzymes can add a methyl group to the sulfur atom, a common detoxification pathway.

Cleavage: Enzymes may catalyze the cleavage of the C-S bond, breaking down the molecule.

These enzymatic processes are central to the biogeochemical sulfur cycle, where microorganisms transform sulfur between its various organic and inorganic forms. vdoc.pub

Behavior in Supercritical Water Environments

Supercritical water (SCW) is water held at temperatures and pressures above its critical point (647 K and 22.1 MPa), where it exhibits unique properties, acting as an excellent solvent for nonpolar molecules and a highly reactive medium. snu.ac.krlsbu.ac.uk In this state, SCW can effectively promote the decomposition and desulfurization of organosulfur compounds. snu.ac.kr

Studies on model sulfur compounds similar to this compound, such as alkyl sulfides and thiols, reveal significant degradation in SCW environments. snu.ac.kr The decomposition in SCW is markedly different from simple thermal decomposition (pyrolysis). In SCW, water molecules actively participate in the reaction, not just as a solvent but also as a reactant and a catalyst for H-transfer. snu.ac.kr This participation leads to the effective removal of sulfur as low molecular weight compounds. In contrast, thermal decomposition tends to be a hydrogen-deficient process, leading to the formation of more complex, higher molecular weight sulfur compounds like thiophenes. snu.ac.kr

The reactive nature of SCW facilitates the breaking of C-S bonds in thiols. The process effectively reduces the formation of undesirable byproducts like coke, which can be a problem in conventional thermal upgrading processes for materials containing sulfur impurities. snu.ac.kr

Below is a table summarizing the comparative effects of thermal and supercritical water decomposition on alkyl thiols, based on findings from related compounds. snu.ac.kr

| Feature | Thermal Decomposition | Supercritical Water (SCW) Decomposition |

| Primary Role of Medium | Heat transfer | Catalyst, reactant, H-transfer agent |

| Sulfur Products | High molecular weight compounds (e.g., thiophenes) | Low molecular weight sulfur compounds |

| Hydrogen Process | Hydrogen-deficient | Hydrogen-transfer facilitated |

| Coke Formation | Higher potential | Significantly reduced |

Strategic Applications in Organic Synthesis and Materials Science Research

1-Methylcyclopentanethiol serves as a crucial starting material or intermediate in various synthetic pathways, enabling the creation of complex molecules and novel materials.

This compound as a Versatile Building Block in Complex Molecule Synthesis

The distinct structure of this compound, featuring a tertiary thiol attached to a five-membered ring, provides a unique scaffold for the synthesis of complex molecules. Its utility has been explored in the development of new gas odorants due to its specific odor characteristics and stability. osti.gov In research aimed at creating more robust odorants for natural gas, this compound was synthesized and evaluated for its odor intensity and resistance to environmental degradation. osti.gov

Stereoselective Introduction of the Thiol Functionality

While specific studies on the stereoselective introduction of the this compound moiety are not extensively detailed in the provided results, the broader context of stereoselective synthesis involving thiols is well-established. For instance, methods for the epimerization of glycosyl thiols using Lewis acids like titanium tetrachloride and tin tetrachloride have been developed to control the stereochemistry at the anomeric carbon. nih.gov This highlights the general importance and ongoing research into controlling the spatial arrangement of thiol groups during synthesis. The principles of such stereoselective transformations could theoretically be applied to reactions involving this compound to achieve specific stereoisomers if a chiral center were present or introduced.

Synthesis of Sulfur-Containing Heterocycles

The intramolecular thiol-ene reaction is a powerful method for the synthesis of sulfur-containing heterocycles. mdpi.comresearchgate.net This free-radical mediated "click" reaction allows for the formation of various ring sizes, including those found in synthetic therapeutics like cyclic peptides and thiosugars. mdpi.comresearchgate.net Although direct examples using this compound to form heterocycles are not explicitly provided, its thiol group can, in principle, participate in intramolecular cyclization reactions with a suitably positioned alkene within the same molecule to form fused or spirocyclic sulfur-containing heterocyclic systems. The regioselectivity of such intramolecular cyclizations can be influenced by reaction conditions to favor either the thermodynamic or kinetic product. mdpi.com

Integration into Polymer and Materials Chemistry

The reactivity of the thiol group in this compound makes it a prime candidate for incorporation into polymers and other advanced materials.

Development of Hydrogels and Cross-linked Materials

Thiol-reactive compounds are instrumental in the formation of chemically cross-linked hydrogels. nih.govresearchgate.net Hydrogels are three-dimensional polymer networks that can absorb large amounts of water and are widely used in biomedical applications. nih.govresearchgate.net The thiol group of this compound can react with various thiol-reactive cross-linkers, such as pyridazinediones, to form stable hydrogel networks. nih.gov The mechanical properties, swelling ratio, and gelation rate of these hydrogels can be tuned by controlling factors like pH and the specific cross-linking agent used. nih.gov This allows for the rational design of hydrogels with specific properties for applications such as scaffolding for cell growth. nih.gov

Relevance in Industrial Processes and Catalysis

Influence on Hydrodesulfurization Processes in Petroleum Refining (as a component or byproduct)

This compound is a naturally occurring organosulfur compound and a component of crude oil. google.com.na As a cyclic mercaptan, its presence in petroleum feedstocks is of significant interest to the refining industry, primarily due to the imperative of hydrodesulfurization (HDS). HDS is a critical catalytic process designed to remove sulfur from petroleum products to meet environmental regulations and prevent catalyst poisoning in subsequent refining stages.

During hydrodesulfurization, crude oil fractions are treated with hydrogen gas at elevated temperatures and pressures in the presence of a solid catalyst, typically containing molybdenum disulfide promoted with cobalt or nickel. In this process, the carbon-sulfur bonds in organosulfur compounds are catalytically cleaved, and the sulfur is converted into hydrogen sulfide (B99878) (H₂S). google.com.na The hydrogen sulfide is then separated from the hydrocarbon stream and can be converted to elemental sulfur.

The reactivity of sulfur compounds in HDS varies depending on their molecular structure. Aliphatic thiols and sulfides are generally easier to desulfurize than aromatic sulfur compounds like thiophene (B33073) and its derivatives. Cyclic mercaptans such as this compound fall within the spectrum of reactive sulfur species that are targeted for removal. The mechanism for the hydrodesulfurization of thiols like this compound typically involves two main pathways:

Hydrogenolysis: Direct cleavage of the C-S bond, followed by hydrogenation.

Dehydrogenation: Formation of an unsaturated intermediate, followed by sulfur removal.

Potential as a Reagent in Fine Chemical Production

While its primary relevance in industrial chemistry is as a component to be removed from petroleum, this compound also holds potential as a raw material in the synthesis of fine chemicals. lookchem.com The thiol group (-SH) is a versatile functional group in organic synthesis, known for its nucleophilicity and its ability to undergo various transformations.

The potential applications of this compound in fine chemical production are largely based on established thiol chemistry. The sulfur atom in the thiol group has lone pairs of electrons, making it a potent nucleophile. This property allows it to participate in nucleophilic substitution reactions, particularly S-alkylation, to form thioethers. This reaction is fundamental in building more complex molecular architectures.

Furthermore, the thiol group can be oxidized to form various other sulfur-containing functional groups, such as disulfides, sulfinic acids, and sulfonic acids. These transformations open pathways to a diverse range of compounds with potential applications in pharmaceuticals, agrochemicals, and materials science. For example, the formation of a disulfide bond is a key reaction in the synthesis of certain peptides and polymers.

Although specific, large-scale applications of this compound as a primary reagent in fine chemical production are not widely documented in publicly available literature, its status as an available chemical raw material suggests its utility in targeted, specialized syntheses. lookchem.com The cyclopentyl moiety provides a specific cyclic structure that could be desirable in the synthesis of complex molecules where a five-membered ring is a key structural element.

Conclusion and Future Research Perspectives on 1 Methylcyclopentanethiol

Summary of Key Academic Contributions

Academic research has identified 1-Methylcyclopentanethiol as a significant compound in diverse scientific fields, primarily in flavor chemistry and industrial applications. Its characterization and synthesis have been foundational to understanding its properties and potential uses.

One of the most notable contributions is the identification of this compound as a key aroma-active compound in certain fermented foods. Research has demonstrated that it is a potent contributor to the "meaty" and "soy sauce-like" flavor profiles of fermented soybean products, such as Chinese solid fermented soy sauce and "dawadawan botso," a West African soup condiment. researchgate.netresearchgate.net Its presence is considered crucial for the development of the desired savory and powerful meaty flavor in these products. researchgate.net The use of gas chromatography-olfactometry (GC-O) has been instrumental in detecting its specific aroma contribution among a complex mixture of volatile compounds. researchgate.net

In the realm of industrial chemistry, this compound was synthesized and evaluated as part of a program to develop new odorants for natural gas. osti.gov Early studies recognized it as a promising candidate due to its high odor intensity and favorable soil penetration characteristics, which are critical properties for gas leak warning agents. osti.gov These investigations highlighted its potential superiority over some commercial odorants in use at the time. osti.gov

Furthermore, fundamental analytical data for this compound has been established through mass spectrometry. scribd.com The documentation of its mass spectral data provides a reference for its identification in various matrices, supporting research in fields from environmental analysis to food science. scribd.comcore.ac.uk

The table below summarizes the primary research areas and findings for this compound.

| Research Area | Key Contribution | Relevant Compounds |

| Flavor Chemistry | Identified as a key "meaty" aroma compound in fermented soybean products. researchgate.net | This compound, Dimethyl disulfide, Dimethyl trisulfide, 3-methylthiopropanal |

| Industrial Chemistry | Evaluated as a promising, high-intensity odorant for natural gas. osti.gov | This compound, 1-methylcyclobutanethiol, 2-methyl-2-pentanethiol |

| Analytical Chemistry | Characterization via mass spectrometry, providing reference data for identification. scribd.com | This compound, cis-2-Methylcyclopentanethiol, Cyclohexanethiol |

Potential for Interdisciplinary Research and Novel Discoveries

The existing knowledge base for this compound provides a strong foundation for interdisciplinary research that could lead to novel discoveries and applications.

Food Science and Microbiology: A collaborative effort between food scientists and microbiologists could lead to the development of novel, plant-based flavor enhancers. By selecting or genetically engineering specific microbial strains and optimizing fermentation bioreactors, it may be possible to maximize the production of this compound to impart a rich, meaty flavor to vegetarian and vegan food products. This research would intersect with sensory science to evaluate the quality and consumer acceptance of the resulting flavors.

Environmental Science and Chemical Engineering: The compound's soil penetration properties, noted in gas odorant studies, suggest a potential for research into the environmental fate and transport of organosulfur compounds. osti.gov Interdisciplinary studies could investigate its adsorption, degradation, and mobility in different soil types, contributing to models for environmental risk assessment. Chemical engineers could explore its use as a tracer compound for subsurface fluid flow.

Catalysis and Materials Science: The challenge of removing refractory sulfur compounds like cyclic thiols from fuels opens avenues for research in catalysis. snu.ac.krgoogle.com.na A collaboration between materials scientists and catalytic chemists could focus on designing novel nanocatalysts with active sites specifically tailored to break the carbon-sulfur bond within the five-membered ring of this compound. Success in this area would represent a significant advance in hydrodesulfurization technology.

Biochemistry and Organic Synthesis: There is potential for biochemists to identify and characterize the specific enzymes responsible for the synthesis of this compound in microorganisms. Once identified, organic chemists could work to develop biomimetic synthetic routes, potentially leading to a more efficient and sustainable method for producing the compound for use as a flavor standard or industrial odorant.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.